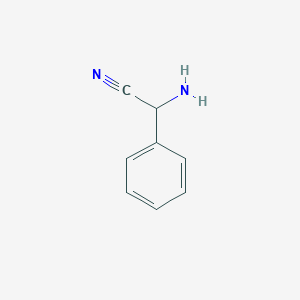![molecular formula C19H14N2 B182659 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline CAS No. 1586-48-7](/img/structure/B182659.png)
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline, also known as 2-(3-indolyl)ethylisoquinoline, is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
生化学的および生理学的効果
1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from damage. It has also been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
The advantages of using 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline in lab experiments include its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to induce apoptosis in cancer cells and protect neurons from damage makes it a promising compound for further research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline. One direction is to study its potential as an anticancer agent in vivo. Another direction is to investigate its anti-inflammatory properties in animal models of inflammation. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
合成法
The synthesis of 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has been achieved using different methods. One of the methods involves the reaction of 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinolinebromoethylamine hydrobromide with isoquinoline in the presence of a base such as potassium carbonate. The reaction produces 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(isoquinolin-1-yl)ethanamine hydrobromide, which is then reacted with indole-3-carboxaldehyde in the presence of a base such as sodium hydride to produce 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline.
科学的研究の応用
1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has shown potential in various scientific research applications. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential as an anti-inflammatory and neuroprotective agent.
特性
CAS番号 |
1586-48-7 |
|---|---|
製品名 |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC名 |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H14N2/c1-2-6-16-14(5-1)11-12-20-19(16)10-9-15-13-21-18-8-4-3-7-17(15)18/h1-13,21H/b10-9+ |
InChIキー |
GXWLLYOLXFYXAT-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CNC4=CC=CC=C43 |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



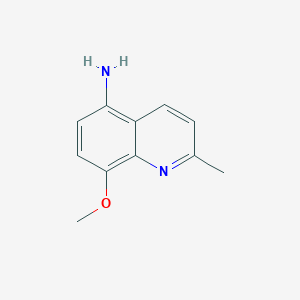
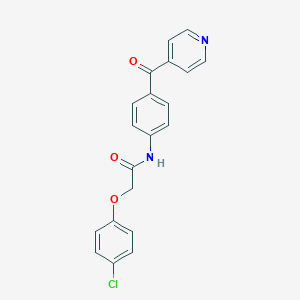

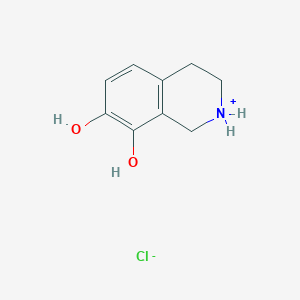


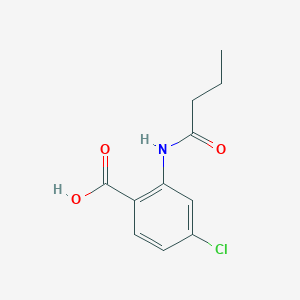
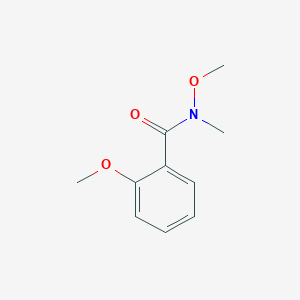

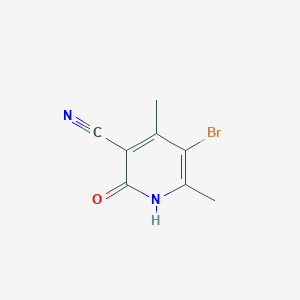
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)

